4-bromo-N-(4-(dimethylamino)but-2-yn-1-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-bromo-N-[4-(dimethylamino)but-2-ynyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O2S/c1-15(2)10-4-3-9-14-18(16,17)12-7-5-11(13)6-8-12/h5-8,14H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSWCLURECNBWNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC#CCNS(=O)(=O)C1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(4-(dimethylamino)but-2-yn-1-yl)benzenesulfonamide typically involves a multi-step process:
Starting Materials: The synthesis begins with the preparation of 4-bromobenzenesulfonyl chloride and 4-(dimethylamino)but-2-yn-1-amine.
Reaction Conditions: The 4-bromobenzenesulfonyl chloride is reacted with 4-(dimethylamino)but-2-yn-1-amine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(4-(dimethylamino)but-2-yn-1-yl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the dimethylamino group.
Coupling Reactions: The alkyne group can engage in coupling reactions, such as Sonogashira coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and copper co-catalysts are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while coupling reactions can produce complex alkyne derivatives.
Scientific Research Applications
4-bromo-N-(4-(dimethylamino)but-2-yn-1-yl)benzenesulfonamide has several scientific research applications:
Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Biological Studies: It is used in studies to understand its interactions with biological targets and pathways.
Industrial Applications: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-bromo-N-(4-(dimethylamino)but-2-yn-1-yl)benzenesulfonamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the alkyne group can engage in π-π stacking and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various biological effects.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Core Sulfonamide Derivatives
The compound shares structural homology with other brominated benzenesulfonamides but differs in the sulfonamide-linked substituent:
- Compound 5 (4-Bromo-N-[(E)-(2-methyl-1H-indol-3-yl)methyleneamino]benzenesulfonamide): Features an indole-derived Schiff base instead of the alkyne chain.
- Compound 44 (4-Bromo-N-(3-(4-hydroxybutyl)-4-methoxynaphthalen-1-yl)benzenesulfonamide) : Incorporates a naphthalene moiety, increasing hydrophobicity and planar surface area for protein binding .
- 4-Bromo-N-[(4-methoxyphenyl)methyl]benzenesulfonamide : Replaces the alkyne with a methoxybenzyl group, improving metabolic stability but reducing hydrogen-bonding capacity .
Substituent Effects
- Dimethylamino-alkyne vs. Trifluoromethyl groups: The dimethylamino group in the target compound enhances water solubility via protonation, whereas trifluoromethyl groups (e.g., in ) increase lipophilicity and electron-withdrawing effects .
- Bromo vs. Chloro substituents : Bromine’s larger atomic radius and polarizability improve halogen bonding in the target compound compared to chloro analogs (e.g., ) .
Anticancer Activity
- Similar compounds like 2k () show efficacy against liver cancer, with IC₅₀ values in the micromolar range, attributed to kinase inhibition .
- Compound 5 inhibits sphingomyelinase D (SMase D) with >20% inhibition at 10 µM, suggesting a mechanism distinct from the target compound’s putative kinase-targeting activity .
Antimicrobial Activity
- Sulfonamides with bulky substituents (e.g., 9a in ) exhibit broad-spectrum antimicrobial action. The target compound’s dimethylamino group may enhance bacterial membrane disruption via cationic interactions .
Physical Properties
- Solubility: The dimethylamino group improves aqueous solubility relative to non-polar analogs like Compound 44 .
- Stability : The alkyne chain may reduce hydrolytic stability compared to aryl-substituted derivatives (e.g., ) .
Analytical and Computational Characterization
Biological Activity
4-Bromo-N-(4-(dimethylamino)but-2-yn-1-yl)benzenesulfonamide is a synthetic organic compound notable for its potential biological activity, particularly in medicinal chemistry. This compound features a bromine atom, a dimethylamino group, and a but-2-yn-1-yl moiety attached to a benzenesulfonamide core, contributing to its unique chemical properties and biological interactions.
Chemical Structure and Properties
The chemical structure can be represented as follows:
Key Features:
- Bromine Atom: Enhances electrophilicity and potential for substitution reactions.
- Dimethylamino Group: Provides basicity and potential for hydrogen bonding.
- Alkyne Group: Facilitates π-π stacking interactions, important in biological systems.
Synthesis
The synthesis typically involves a multi-step process starting with 4-bromobenzenesulfonyl chloride and 4-(dimethylamino)but-2-yn-1-amine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane at controlled temperatures to optimize yield and purity. Purification methods include recrystallization and column chromatography to isolate the desired compound.
The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The dimethylamino group can engage in hydrogen bonding and electrostatic interactions, while the alkyne group allows for non-covalent interactions such as π-stacking. These interactions can modulate the activity of biological pathways, leading to various pharmacological effects.
Pharmacological Properties
Recent studies have highlighted the compound's potential in several areas:
- Antimicrobial Activity: Preliminary research indicates that this compound may exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria.
- Anticancer Activity: Investigations into its anticancer effects reveal that it may inhibit cell proliferation in certain cancer cell lines, suggesting potential as an anticancer agent.
- Enzyme Inhibition: The compound has shown promise in inhibiting specific enzymes involved in cancer metastasis, which could be valuable in therapeutic applications.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological effects of this compound:
Comparative Analysis
When compared to other benzenesulfonamide derivatives, this compound stands out due to its unique combination of functional groups that enhance its reactivity and interaction with biological targets.
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| Compound A | Antimicrobial | Lacks alkyne functionality |
| Compound B | Anticancer | Different substitution pattern |
| This compound | Antimicrobial, Anticancer | Unique alkyne and dimethylamino groups |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
